Tetratriacontahexaenoic acid

Description

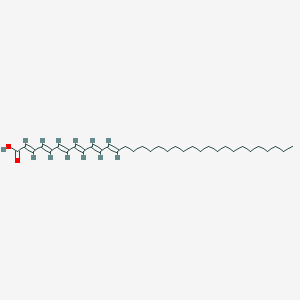

Tetratriacontahexaenoic acid (TTA), systematically named (all-z)-16,19,22,25,28,31-tetratriacontahexaenoic acid (CAS: 105528-06-1), is a very long-chain polyunsaturated fatty acid (VLC-PUFA) with a 34-carbon backbone and six cis-configured double bonds at positions 16, 19, 22, 25, 28, and 31 . Its molecular formula is reported as C₃₆H₇₀O₂ in commercial catalogs , though this conflicts with the expected formula for a C34:6 fatty acid (theoretical: C₃₄H₅₈O₂).

TTA is implicated in metabolic regulation, as evidenced by its upregulation in calves fed high-protein diets, suggesting roles in lipid metabolism and oxidative stress responses . It is commercially available from suppliers like Larodan and Shanghai Saikerui Biotechnology, with purities exceeding 97% and concentrations standardized in ethanol solutions (5 mg/ml) .

Properties

CAS No. |

102250-17-9 |

|---|---|

Molecular Formula |

C34H56O2 |

Molecular Weight |

496.8 g/mol |

IUPAC Name |

(2E,4E,6E,8E,10E,12E)-tetratriaconta-2,4,6,8,10,12-hexaenoic acid |

InChI |

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h22-33H,2-21H2,1H3,(H,35,36)/b23-22+,25-24+,27-26+,29-28+,31-30+,33-32+ |

InChI Key |

IJYBHDGRRVVDCR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)O |

Synonyms |

C34-hexaenoate cis-17,20,23,26,29,31-tetratriacontahexaenoic acid tetratriacontahexaenoic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chain Length Variability : TTA (C34) bridges medium (C24) and ultra-long (C38) VLC-PUFAs, which may influence membrane fluidity and protein interactions .

- Double Bond Positioning : The spacing between double bonds (e.g., every 3 carbons in TTA vs. C24:6) suggests distinct biosynthetic pathways, likely involving elongase and desaturase enzymes .

- Molecular Formula Discrepancies : Commercial listings report identical formulas (C₃₆H₇₀O₂) for C32–C38 acids, conflicting with theoretical calculations. This may reflect standardization errors in supplier data.

Commercial Availability and Pricing

- TTA : Priced between ¥1,076–¥4,995.91 (2025 pricing), reflecting supplier-specific purity (97–98%) and formulation differences .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing tetratriacontahexaenoic acid (C34:6) in biological samples, and how do they address challenges in structural confirmation?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) is commonly used for fatty acid profiling due to its high sensitivity for long-chain polyunsaturated fatty acids (PUFAs). However, nuclear magnetic resonance (NMR) spectroscopy is critical for resolving double-bond positions (e.g., 16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-isomer confirmation) . To minimize oxidation artifacts, samples should be stored under inert gas (e.g., argon) and analyzed with antioxidant additives (e.g., BHT) in solvents .

| Technique | Key Parameters | Limitations |

|---|---|---|

| GC-MS | Derivatization (BF₃/methanol), column polarity (e.g., DB-23) | Cannot differentiate cis/trans isomers without prior fractionation |

| NMR | ¹³C-NMR for double-bond geometry (δ 127–130 ppm for cis/trans shifts) | Requires high purity (>95%) and milligram quantities |

Q. How can researchers synthesize this compound with stereochemical precision for in vitro studies?

- Methodological Answer : Multi-step enzymatic elongation using recombinant Δ6-desaturase and elongase systems from marine organisms (e.g., Schizochytrium spp.) enables stereospecific PUFA synthesis. Post-synthesis purification via silver-ion HPLC resolves geometric isomers, with purity validated by reverse-phase LC-UV (205 nm absorbance) . Critical controls include spiking with commercial standards (e.g., Larodan’s >97% purity C34:6) .

Q. What experimental design considerations are essential for studying this compound’s role in mammalian lipid metabolism?

- Methodological Answer : In vivo models (e.g., bovine calves) require isocaloric diets with controlled C34:6 supplementation (0.5–2% w/w of total lipids) to isolate metabolic effects. Longitudinal serum metabolomics (LC-MS/MS) paired with liver transcriptomics can identify dose-dependent regulation of lipid oxidation genes (e.g., CPT1A) . Blinding and randomization are critical to mitigate confounding variables in animal cohorts .

Advanced Research Questions

Q. How do contradictory findings on this compound’s anti-inflammatory effects in different model systems arise, and how can they be reconciled?

- Methodological Answer : Discrepancies often stem from differences in cell-type-specific peroxisome proliferator-activated receptor (PPAR) isoform expression. For example, PPARγ activation in macrophages may suppress NF-κB, while PPARα dominance in hepatocytes upregulates pro-inflammatory eicosanoids. Researchers should:

Perform isoform-specific siRNA knockdowns in target tissues.

Use lipidomic profiling to quantify downstream oxylipins (e.g., resolvins vs. leukotrienes).

Validate dose-response curves across physiological concentrations (1–50 μM) .

Q. What computational strategies improve the prediction of this compound’s membrane interactions in molecular dynamics simulations?

- Methodological Answer : Coarse-grained Martini force fields parameterized for PUFAs can model C34:6’s curvature-inducing effects on lipid bilayers. Key steps:

Optimize torsion angles using quantum mechanical calculations (DFT/B3LYP/6-31G*).

Validate against experimental bilayer thickness measurements (small-angle X-ray scattering).

Simulate at 310 K with 150 mM NaCl to mimic physiological conditions .

Q. How can researchers resolve spectral overlap challenges when quantifying this compound in complex lipidomic datasets?

- Methodological Answer : High-resolution LC-MS/MS (Q-Exactive Orbitrap) with parallel reaction monitoring (PRM) of m/z 553.5 → 185.1 (C34:6 carboxylate) achieves specificity. Data-independent acquisition (DIA) with ion mobility separation further reduces matrix interference. Open-source tools like MS-DIAL enable deconvolution of co-eluting isomers .

Data Analysis & Interpretation

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in small-sample animal studies?

- Methodological Answer : Bayesian hierarchical modeling accounts for individual variability in PUFA absorption. For example, use Stan or PyMC3 to estimate posterior distributions of serum C34:6 levels against feed intake. Non-parametric bootstrapping (10,000 iterations) validates significance in metabolomic pathways .

Q. How should contradictory results between in vitro (cell culture) and in vivo (animal) studies on this compound’s bioactivity be addressed?

- Methodological Answer : Apply the Hill criteria for causal inference:

Strength : Calculate effect sizes (Cohen’s d) across models.

Consistency : Meta-analyze independent datasets (e.g., Open Science Framework repositories).

Biological Gradient : Test multiple doses in cross-species models (e.g., zebrafish to murine systems) .

Integration with Omics Technologies

Q. What protocols enable integration of this compound’s lipidomic data with transcriptomic or proteomic datasets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.